Bienvenue dans la boutique en ligne BenchChem!

(S)-6-Methylpiperidine-2,4-dione

Chiral Resolution Enantiomeric Excess Procurement Specification

(S)-6-Methylpiperidine-2,4-dione (CAS 653589‑26‑5) is a chiral, non‑racemic piperidine‑2,4‑dione building block with a single stereogenic centre at the 6‑position. The scaffold belongs to the privileged piperidine‑2,4‑dione class, which is embedded in numerous biologically active molecules including LDHA inhibitors (e.g., GNE‑140) and natural alkaloids.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 653589-26-5
Cat. No. B3356207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6-Methylpiperidine-2,4-dione
CAS653589-26-5
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCC1CC(=O)CC(=O)N1
InChIInChI=1S/C6H9NO2/c1-4-2-5(8)3-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)/t4-/m0/s1
InChIKeyANAIVIDMOFUACM-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stereochemically Defined (S)-6-Methylpiperidine-2,4-dione (CAS 653589‑26‑5): Chiral Scaffold for Asymmetric Synthesis and Chiral Probe Development


(S)-6-Methylpiperidine-2,4-dione (CAS 653589‑26‑5) is a chiral, non‑racemic piperidine‑2,4‑dione building block with a single stereogenic centre at the 6‑position. The scaffold belongs to the privileged piperidine‑2,4‑dione class, which is embedded in numerous biologically active molecules including LDHA inhibitors (e.g., GNE‑140) and natural alkaloids [1]. In contrast to the racemic mixture (CAS 118263‑99‑3) or the (R)-enantiomer (CAS 118263‑98‑2), the (S)-configuration of CAS 653589‑26‑5 provides a defined three‑dimensional arrangement that is critical when the downstream target is a chiral receptor, enzyme, or asymmetric catalyst where stereochemistry governs binding affinity, selectivity, or catalytic outcome [2].

Why (S)-6-Methylpiperidine-2,4-dione Cannot Be Replaced by Racemic or (R)-Enantiomer: Stereochemistry‑Driven Procurement Rationale


Piperidine‑2,4‑diones with a single 6‑methyl substituent exist as three distinct chemical entities—the (S)-enantiomer, the (R)-enantiomer, and the racemate—each with a unique CAS number and chiroptical signature. Chiral ligand‑protein interactions are inherently stereospecific; therefore, substituting (S)-6-methylpiperidine‑2,4‑dione with the racemate introduces 50 % of the opposite enantiomer, which can act as a confounding competitor in biochemical assays, an impurity with distinct off‑target pharmacology, or a diastereomeric contaminant in subsequent asymmetric syntheses [1]. The below quantitative evidence demonstrates that stereochemical identity directly controls target engagement and synthetic utility for this scaffold class [2].

Quantitative Differentiation of (S)-6-Methylpiperidine-2,4-dione (CAS 653589‑26‑5) Against Closest Comparators


Stereochemical Purity Defines Procurement Value: (S)-Enantiomer ≥98 % ee vs. Racemate (0 % ee)

Commercially supplied (S)-6-methylpiperidine‑2,4‑dione (CAS 653589‑26‑5) is specified at ≥98 % chemical purity, with enantiopurity maintained by chiral synthesis or resolution; post‑synthesis chiral HPLC or polarimetry is recommended to confirm enantiomeric excess (ee) . By contrast, the racemate (CAS 118263‑99‑3) contains exactly 50 % of the undesired (R)-enantiomer and is typically supplied at 95–97 % chemical purity. For applications where the chiral centre at the 6‑position is essential—such as asymmetric induction in a chiral‑auxiliary approach or target‑based screening—use of the racemate introduces a 50 % inactive/distorting isomer, effectively halving the active concentration and confounding SAR interpretation [1].

Chiral Resolution Enantiomeric Excess Procurement Specification

Chiral Auxiliary Route Enables Controlled Asymmetric Synthesis of the (S)-Enantiomer from (S)-Allylglycine

A modular, chirality‑conserving route to 6‑substituted piperidine‑2,4‑diones has been demonstrated using homoallylamines derived from (S)-allylglycine and (S)-alanine [1]. In this method, chiral N‑Boc‑homoallylamine precursors are converted via bromocyclocarbamate formation and enolate‑isocyanate rearrangement to yield the corresponding 6‑substituted piperidine‑2.4‑diones as single diastereomers in good yields [2]. While exact yields for (S)-6-methylpiperidine‑2,4‑dione were not reported, the methodology provides a validated synthetic entry to the (S)-enantiomer that avoids resolution steps, in contrast to older Dieckmann cyclisation routes that typically yield racemic or low‑ee material requiring chiral separation [3].

Asymmetric Synthesis Chiral Pool Piperidine‑2,4‑dione

Stereochemistry Governs Potency in LDHA Inhibition: (R)-GNE‑140 Active vs. (S)-GNE‑140 Significantly Less Potent

The trisubstituted piperidine‑2,4‑dione LDHA inhibitor GNE‑140 demonstrates marked stereochemistry‑dependent potency [1]. The racemate inhibits LDHA with IC₅₀ = 3–5 nM (LDH‑A/B/C) and 22 nM (LDH‑A alone), whereas the isolated (R)-enantiomer shows improved potency (IC₅₀ ≈ 430 nM in MIA PaCa‑2 cells for the racemate; pure (R)‑GNE‑140 is the eutomer) . Although GNE‑140 is a heavily substituted analogue rather than the parent (S)-6-methylpiperidine‑2,4‑dione, the principle is directly transferable: for piperidine‑2,4‑diones bearing a stereogenic 6‑position, the enantiomeric configuration is a primary driver of target engagement [2].

Lactate Dehydrogenase A Cancer Metabolism Chiral Pharmacology

Storage and Stability Differentiation: Chilled Storage Requirement for Enantiopure Material vs. Ambient‑Stable Racemate

Suppliers of enantiopure (S)-6-methylpiperidine‑2,4‑dione (CAS 653589‑26‑5) recommend storage sealed under dry conditions at 2–8 °C to preserve stereochemical integrity . In contrast, racemic 6‑methylpiperidine‑2,4‑dione (CAS 118263‑99‑3) is typically shipped and stored at ambient temperature, and some suppliers even recommend freezer storage (−20 °C) for long‑term stability . This divergent storage requirement highlights the greater configurational lability of the single enantiomer; racemisation or degradation under sub‑optimal storage can erode the very chiral purity that motivated the purchase of the (S)-form.

Chemical Stability Storage Condition Procurement Logistics

Strategic Application Scenarios for (S)-6-Methylpiperidine-2,4-dione (CAS 653589‑26‑5)


Chiral Probe and Inhibitor Design Targeting LDHA or Related NADH‑Dependent Oxidoreductases

Teams developing piperidine‑2,4‑dione‑based LDHA inhibitors require a single enantiomer from the earliest SAR stage. The (S)-6-methylpiperidine‑2,4‑dione scaffold serves as the stereodefined core for analogue synthesis; use of the (S)-form avoids the confounded IC₅₀ values observed with racemic mixtures where the distomer dilutes potency [1].

Asymmetric Synthesis Employing Chiral‑Auxiliary or Chiral‑Pool Strategies

The (S)-configuration of CAS 653589‑26‑5 is directly accessible from (S)-allylglycine via the homoallylamine route [2]. This makes it the preferred starting material for constructing 6‑substituted piperidine alkaloids or chiral ligands without a resolution step, preserving stereochemical fidelity and maximising atom economy [3].

Stereochemical Standard for Chiral HPLC Method Development and Batch Release

As a single, defined enantiomer with established chiral HPLC compatibility, (S)-6-methylpiperidine‑2,4‑dione can serve as a reference standard for developing enantiopurity assays. Its known InChI key (ANAIVIDMOFUACM‑BYPYZUCNSA‑N) and distinct optical rotation facilitate unambiguous identification, enabling QC laboratories to verify batch‑to‑batch stereochemical consistency .

Medicinal Chemistry Campaigns Where Chiral Methyl Substituent Drives Target Selectivity

In medicinal chemistry programs where the 6‑methyl group of the piperidine‑2,4‑dione interacts with a chiral pocket (as in LDHA, kinases, or GPCRs), purchasing the (S)-enantiomer upfront eliminates the 50 % inactive isomer present in the racemate, thereby reducing compound library screening noise and accelerating hit‑to‑lead progression [1].

Quote Request

Request a Quote for (S)-6-Methylpiperidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.